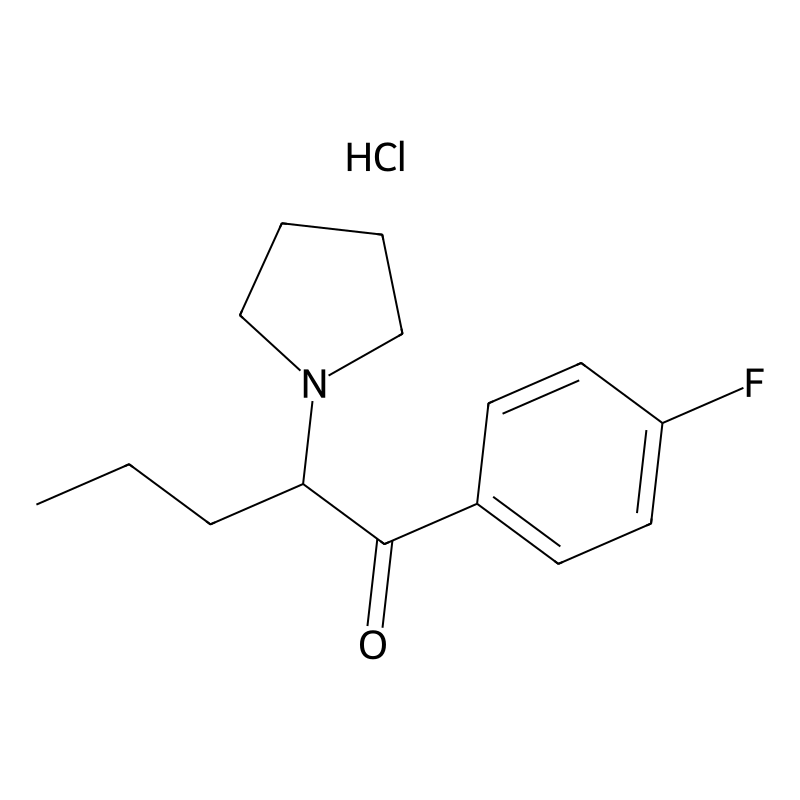

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a research tool for understanding monoamine transport:

4-F-alpha-PVP HCl is structurally similar to alpha-pyrrolidinopentiophenone (α-PVP), a known monoamine transport inhibitor. Monoamine transporters are proteins responsible for reuptake of neurotransmitters like dopamine and norepinephrine, playing a crucial role in brain function and behavior. []

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) is a synthetic stimulant classified as a member of the cathinone family. This compound, also known by its identifiers such as 4-Fluoro-alpha-PVP and O-2370, has gained attention as a novel designer drug due to its psychoactive properties. Structurally, it is related to pyrovalerone and other substituted cathinones, which are known to influence the central nervous system by inhibiting the reuptake of monoamines, particularly dopamine and norepinephrine .

The molecular formula for 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) is C15H21ClFNO, with a molar mass of approximately 249.329 g/mol . The presence of a fluorine atom at the para position of the phenyl ring is significant as it can affect the pharmacological profile and potency of the compound compared to its analogs.

4-F-alpha-PVP is a controlled substance due to its potential for abuse and dependence. Studies suggest it can produce a variety of adverse effects, including:

- Increased heart rate and blood pressure.

- Agitation, anxiety, and insomnia.

- Psychosis and hallucinations at high doses.

- Seizures and potential for overdose.

- Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids.

- Reduction: The ketone functional group can be reduced to form an alcohol.

- Substitution: The fluorine atom on the aromatic ring may be substituted with other functional groups under specific conditions.

These reactions are essential for understanding its chemical behavior and potential modifications for research and therapeutic applications.

As a stimulant drug, 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) exhibits significant biological activity primarily through its action on neurotransmitter systems. It is known to inhibit the reuptake of dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants, contributing to its psychoactive effects .

The synthesis of 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) typically involves several steps:

- Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-pyrrolidinopentanone.

- Condensation Reaction: A condensation reaction occurs between 4-fluorobenzaldehyde and 1-pyrrolidinopentanone in the presence of a base such as sodium hydroxide, yielding an intermediate compound.

- Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to produce the hydrochloride salt form of 4-Fluoro-alpha-pyrrolidinopentiophenone .

This synthetic route highlights the compound's accessibility for research purposes.

While not approved for medical use, 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) has several applications in scientific research:

- Analytical Chemistry: It serves as a reference standard for identifying and quantifying synthetic cathinones in forensic samples.

- Neurotransmitter Research: Studies are conducted to explore its effects on neurotransmitter systems, particularly regarding its potential role in inhibiting monoamine reuptake.

- Drug Design: The compound is utilized in educational settings for studying drug design and synthesis methodologies .

Interactions involving 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) focus on its binding affinities with monoamine transporters. These studies aim to elucidate how this compound affects neurotransmitter dynamics within the brain. Its structural similarities to other stimulants suggest potential interactions that could lead to varied pharmacological effects, including increased stimulation or altered mood states .

Several compounds share structural similarities with 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride), each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrovalerone | Known stimulant; monoamine uptake inhibitor | Established psychoactive profile |

| 4-Fluoro-alpha-pyrrolidinopropiophenone | Shorter carbon chain than 4-Fluoro-alpha-pyrrolidinopentiophenone | Similar mechanism but different potency |

| 4-Fluoro-alpha-pyrrolidinobutiophenone | Different carbon chain length | Varies in binding affinity compared to others |

| Alpha-PVP | Basic pyrrolidine structure without fluorine substitution | Commonly studied for similar stimulant effects |

The unique presence of a fluorine atom at the para position distinguishes 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) from its analogs, potentially influencing its pharmacological properties and making it an important subject for further research in neuropharmacology .